

Crystal Structure Analysis of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 1,3-benzoxazole-5-carboxylate*

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Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzoxazole derivatives, with a specific focus on **methyl 1,3-benzoxazole-5-carboxylate**. While a definitive crystal structure for the 5-carboxylate isomer is not publicly available at the time of this publication, we present a detailed analysis of its close structural isomer, methyl 1,3-benzoxazole-2-carboxylate, as a case study. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, data presentation, and visualization of structural analysis workflows and molecular interactions.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their applications span from anti-allergic and anti-microbial to neuro-anti-inflammatory activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their biological efficacy, and designing new therapeutic agents. This guide outlines the critical steps and data derived from such an analysis.

Methodologies and Experimental Protocols

The determination of a crystal structure is a multi-stage process, beginning with the synthesis of the compound and culminating in the refinement of the crystallographic data.

Synthesis of Methyl 1,3-benzoxazole-2-carboxylate

A representative synthesis for a methyl benzoxazole carboxylate isomer is provided below.[\[1\]](#)
[\[2\]](#)

Materials:

- 5-Aminophenol
- Triethylamine
- Anhydrous tetrahydrofuran (THF)
- Methyl oxalyl chloride
- Triphenylphosphine
- Diisopropyl azodicarboxylate (DIAD)
- Silica gel for column chromatography
- Petroleum ether
- Dichloromethane

Procedure:

- To a solution of 5-aminophenol (1.09 g, 0.01 mol) and triethylamine (2.02 g, 0.02 mol) in anhydrous THF (40 mL) at 263 K, methyl oxalyl chloride (1.34 g, 0.011 mol) was added slowly.
- The reaction mixture was stirred at room temperature for 3 hours and then cooled in an ice-water bath.
- Triphenylphosphine (5.64 g, 0.0215 mol), DIAD (2.25 g, 0.011 mol), and additional THF (50 mL) were subsequently added.
- The solution was stirred at room temperature for 16 hours.

- The solvent was removed under reduced pressure (in vacuo).
- The crude product was purified by column chromatography on silica gel, eluting with a gradient of petroleum ether/dichloromethane (from 70:30 to 60:40 v/v), to yield the final product as a white solid.

Crystallization

The formation of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol:

- Single crystals of methyl 1,3-benzoxazole-2-carboxylate suitable for X-ray analysis were grown by the slow evaporation of a dichloromethane solution.^{[1][2]}

Single-Crystal X-ray Diffraction

Data collection and structure refinement are performed using a diffractometer and specialized software.

Protocol:

- A suitable single crystal is mounted on the goniometer of a diffractometer.
- The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
- X-ray data are collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Case Study of Methyl 1,3-benzoxazole-2-carboxylate

The following tables summarize the crystallographic data for methyl 1,3-benzoxazole-2-carboxylate.

Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C ₉ H ₇ NO ₃
Formula Weight	177.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	3.8643 (2)
b (Å)	15.3533 (8)
c (Å)	13.5186 (7)
α (°)	90
β (°)	94.022 (2)
γ (°)	90
Volume (Å ³)	800.04 (8)
Z	4
Temperature (K)	293
Radiation (Å)	Mo Kα (0.71073)
Final R indices [I > 2σ(I)]	R ₁ = 0.039, wR ₂ = 0.096

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
N1—C1	1.293 (2)	C1—N1—C4	105.1 (1)
N1—C4	1.395 (2)	C1—O1—C5	104.9 (1)
O1—C1	1.365 (2)	N1—C1—O1	115.7 (1)
O1—C5	1.381 (2)	N1—C4—C5	110.1 (1)
C4—C5	1.385 (2)	O1—C5—C4	104.2 (1)

Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions.

Interaction Type	Donor-H...Acceptor	Distance (Å)	Angle (°)
C—H...N	C9—H9...N1	3.377 (2)	149
C—H...O	C3—H3C...O2	3.389 (2)	132
π - π stacking	Cg...Cg	3.6640 (11)	-

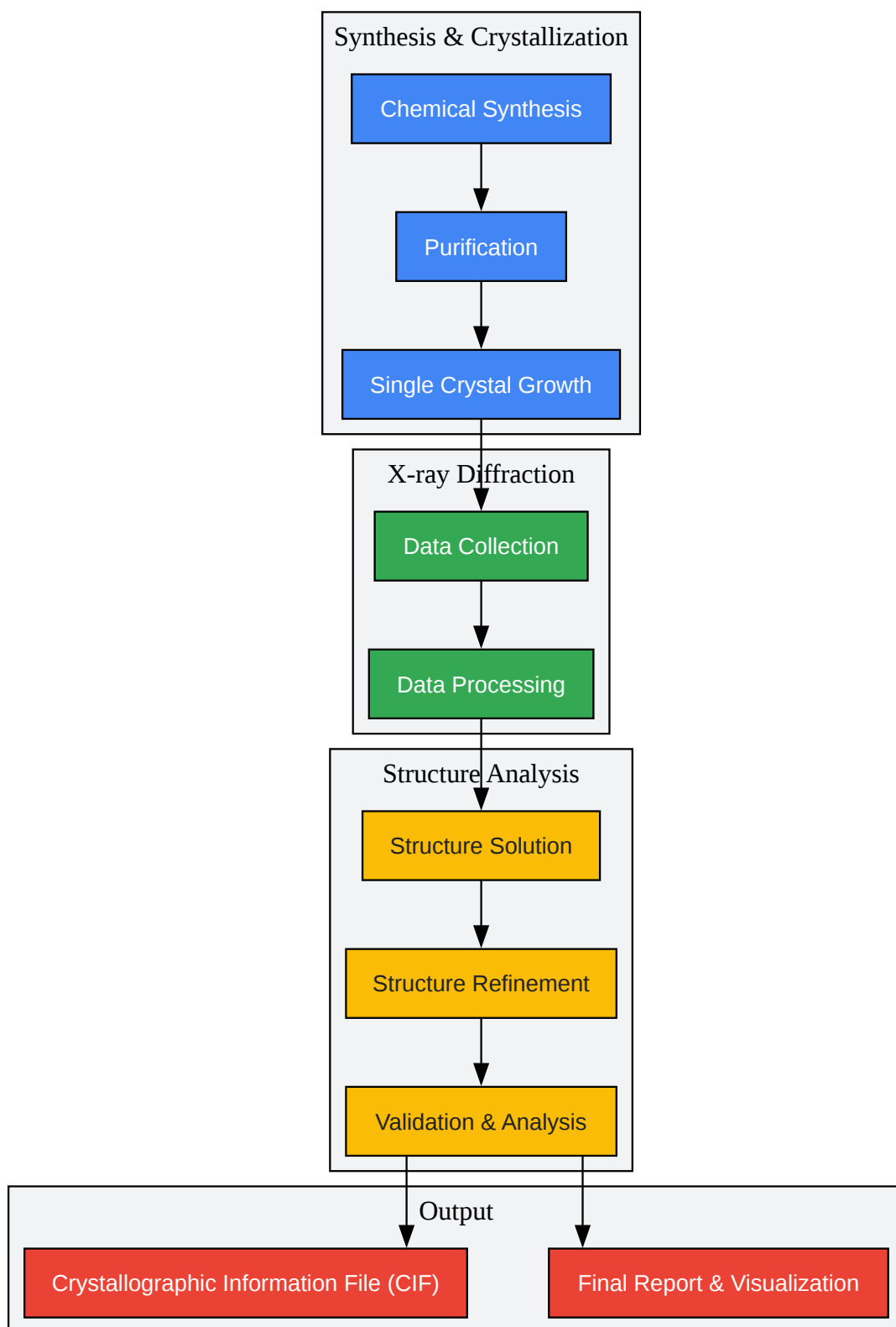
(Cg represents the centroid of the benzoxazole ring system)

Visualizations

Diagrams are essential for conceptualizing the experimental workflow and the resulting molecular structures and interactions.

Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

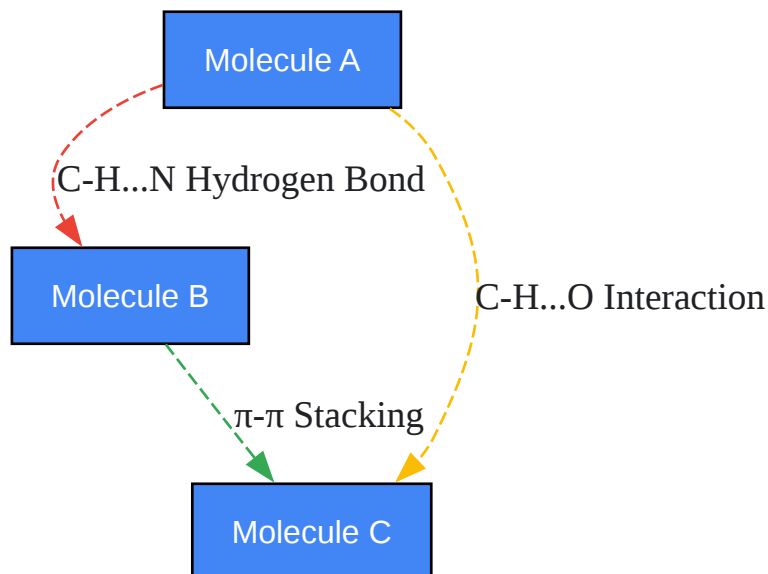


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Caption: General workflow for single-crystal structure analysis.

Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by specific non-covalent interactions.



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References

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